molecular formula C18H11N3O2S2 B2667350 N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681174-68-5

N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2667350
CAS No.: 681174-68-5
M. Wt: 365.43
InChI Key: SATFPIKPZJJQFJ-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a unique fusion of chromeno and thiazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and biological research. The presence of both chromeno and thiazole moieties in its structure suggests it may exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno[4,3-d]thiazole Core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and chromone derivatives under acidic or basic conditions.

    Coupling with Benzo[d]thiazole: The chromeno[4,3-d]thiazole intermediate is then coupled with benzo[d]thiazole-6-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: Due to its potential biological activities, this compound is studied for its anti-inflammatory, antimicrobial, and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.

    Biological Research: The compound’s interactions with various biological targets can be explored to understand its mechanism of action and potential as a biochemical tool.

    Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide exerts its effects is likely multifaceted:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit specific kinases or proteases involved in inflammatory pathways.

    Pathways Involved: It may influence signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)benzamide: Shares the benzo[d]thiazole moiety but lacks the chromeno[4,3-d]thiazole structure.

    Chromeno[4,3-d]thiazole derivatives: Compounds with similar chromeno[4,3-d]thiazole cores but different substituents.

Uniqueness

N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is unique due to the combination of chromeno and thiazole rings, which may confer distinct biological activities and chemical properties not observed in simpler analogs. This dual-ring system can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for further research and development.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific fields.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O2S2/c22-17(10-5-6-12-14(7-10)24-9-19-12)21-18-20-16-11-3-1-2-4-13(11)23-8-15(16)25-18/h1-7,9H,8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATFPIKPZJJQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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